tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1439922-02-7
VCID: VC2762693
InChI: InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-6-4-9(5-7-10)11(15)8-14/h9-11H,4-8,14H2,1-3H3/t9?,10?,11-/m1/s1
SMILES: CC(C)(C)OC(=O)N1C2CCC(C1CN)CC2
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

CAS No.: 1439922-02-7

Cat. No.: VC2762693

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate - 1439922-02-7

Specification

CAS No. 1439922-02-7
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-6-4-9(5-7-10)11(15)8-14/h9-11H,4-8,14H2,1-3H3/t9?,10?,11-/m1/s1
Standard InChI Key OTKKWUPZYUSFQX-VQXHTEKXSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H](C2CCC1CC2)CN
SMILES CC(C)(C)OC(=O)N1C2CCC(C1CN)CC2
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC(C1CN)CC2

Introduction

Structural Characteristics and Nomenclature

tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is characterized by its distinctive bicyclic framework with a nitrogen atom incorporated at the 2-position, creating the azabicyclic system. The structure features a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen and an aminomethyl substituent at the 3-position with specific S-stereochemistry.

Structural Components

The molecule consists of several key structural elements:

  • A 2-azabicyclo[2.2.2]octane core structure

  • A tert-butyloxycarbonyl (Boc) group protecting the nitrogen atom

  • An aminomethyl group at the 3-position with S-configuration

  • A carboxylate functional group

Identifiers and Nomenclature

The compound is identified through various systematic naming conventions and identifiers as outlined in Table 1.

Table 1: Identification Parameters of tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

ParameterValue
CAS Number1439922-02-7
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
IUPAC Nametert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Standard InChIKeyOTKKWUPZYUSFQX-VQXHTEKXSA-N
Canonical SMILESCC(C)(C)OC(=O)N1C2CCC(C1CN)CC2
Isomeric SMILESCC(C)(C)OC(=O)N1C@@HCN

Physical and Chemical Properties

tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate possesses distinct physical and chemical characteristics that determine its behavior in chemical reactions and biological systems.

Chemical Properties

The chemical reactivity of tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is primarily determined by its functional groups:

  • The primary amine of the aminomethyl group can participate in nucleophilic reactions, including amide formation, reductive amination, and other transformations typical of primary amines.

  • The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in organic solvents, revealing the secondary amine of the azabicyclic system.

  • The bicyclic framework provides conformational rigidity, which can be advantageous in medicinal chemistry applications where specific spatial orientation of functional groups is required .

Synthetic Approaches

General Synthetic Strategies

The synthesis of tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves strategies that establish the bicyclic framework with the correct stereochemistry at the 3-position.

Stereochemical Considerations

The S-configuration at the 3-position is a critical aspect of the compound's structure. This stereospecificity can be achieved through:

  • Use of chiral starting materials

  • Stereoselective synthetic transformations

  • Resolution of racemic mixtures

  • Asymmetric catalysis

Applications in Research and Development

Pharmaceutical Building Block

The compound serves as a valuable building block in medicinal chemistry due to several key features:

  • The rigid bicyclic structure provides a well-defined three-dimensional framework that can lead to improved receptor specificity in drug design.

  • The primary amine functionality allows for further derivatization to create diverse compound libraries.

  • The protected nitrogen in the bicyclic system can be selectively deprotected and functionalized, enabling modular synthesis approaches .

Use in Chemical Synthesis

Beyond its potential pharmaceutical applications, the compound may serve as an intermediate in the synthesis of more complex molecules:

  • The primary amine can be used in coupling reactions to build peptide-like structures.

  • The conformationally restricted bicyclic system can serve as a template for stereoselective transformations.

  • The compound may function as a chiral auxiliary in asymmetric synthesis applications .

Related Azabicyclic Compounds

Comparison with Other Azabicyclic Systems

tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate belongs to a broader family of azabicyclic compounds, each with distinctive structural features and potential applications. Table 2 presents a comparison with related compounds.

Table 2: Comparison of tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylateC13H24N2O2240.34 g/mol2,2,2 bicyclic system with aminomethyl at 3-position
tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylateC13H24N2O2240.34 g/mol3,2,1 bicyclic system with nitrogen at 8-position
tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylateC12H22N2O2226.32 g/mol2,2,1 bicyclic system with different bridge size
tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylateC13H24N2O2240.34 g/molAminomethyl group at 5-position instead of 3-position

Structural Relationships

The variations in bicyclic frameworks result in different spatial arrangements of functional groups, which can significantly impact biological activity and chemical reactivity:

  • The 2-azabicyclo[2.2.2]octane core of the target compound provides a symmetrical framework with the nitrogen positioned at the bridgehead.

  • The 8-azabicyclo[3.2.1]octane system (as in tropane alkaloids) features an asymmetric framework with different bridge lengths.

  • The 2-azabicyclo[2.2.1]heptane structure has a more compact framework with increased ring strain .

Future Research Directions

Technological Applications

Beyond pharmaceutical applications, the compound's unique structural features could be leveraged in:

  • Development of chiral separation technologies.

  • Design of molecular recognition systems.

  • Creation of novel materials with defined three-dimensional structures.

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